![molecular formula C15H11N3OS B5974848 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B5974848.png)
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as LMT-28, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. LMT-28 has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in lab experiments include its anti-tumor, anti-inflammatory, and anti-viral properties, which make it a promising candidate for the development of new drugs. The limitations of using 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods to obtain larger quantities of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one. Additionally, the potential use of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one in combination with other drugs for the treatment of cancer and viral infections should be explored.
Synthesemethoden
The synthesis of 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one involves the reaction of 2-aminothiazole with pyridine-3-carbaldehyde and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one.
Wissenschaftliche Forschungsanwendungen
4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-tumor properties, 4-anilino-5-(3-pyridinylmethylene)-1,3-thiazol-2(5H)-one has also been found to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of the influenza virus.
Eigenschaften
IUPAC Name |
(5Z)-4-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15-18-14(17-12-6-2-1-3-7-12)13(20-15)9-11-5-4-8-16-10-11/h1-10H,(H,17,18,19)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIAKVYMPLXNO-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CN=CC=C3)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CN=CC=C3)/SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-4-(phenylamino)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.